molecular formula C6H3Cl2N3S B1347150 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol CAS No. 16407-86-6

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol

Cat. No. B1347150
CAS RN: 16407-86-6
M. Wt: 220.08 g/mol
InChI Key: BHDCZIZWPKHDHA-UHFFFAOYSA-N
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Description

“4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is a chemical compound with the CAS Number: 16407-86-6 . It has a molecular weight of 220.08 . The compound is also known by its IUPAC name, 5,7-dichloro-2,1,3-benzothiadiazol-4-amine .


Molecular Structure Analysis

The InChI code for “4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is 1S/C6H3Cl2N3S/c7-2-1-3 (8)5-6 (4 (2)9)11-12-10-5/h1H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is a powder with a melting point of 172-173 degrees Celsius .

Scientific Research Applications

Coordination Chemistry and Crystal Engineering

4-Amino-2,1,3-benzothiadiazole, a derivative of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol, demonstrates novel applications in coordination chemistry and crystal engineering. This compound forms complexes with various metals, such as ZnCl2, and shows unique ligand-metal coordination. These complexes are structurally unique, as evidenced by single-crystal X-ray diffraction studies. They also exhibit distinct UV-Vis and IR spectroscopic properties, as well as charge transfer characteristics, making them of interest in the field of crystal engineering of organic solids (Bashirov et al., 2014).

Bidentate Directing Group in Chemical Synthesis

4-Amino-2,1,3-benzothiadiazole has been identified as a new bidentate directing group for palladium-catalyzed C-H activation and functionalization in various carboxamide systems. This discovery opens up new possibilities for selective and efficient synthesis in organic chemistry, particularly in the modification of complex molecules (Reddy et al., 2016).

Coordination Preferences and Molecular Structure-Spectral Properties Relationships

A study on the coordination preferences of 4-Amino-2,1,3-benzothiadiazole with different metal ions revealed insights into the molecular structure-spectral properties relationships of its complexes. The findings contribute to a deeper understanding of how this compound interacts with various metals and the resulting effects on its spectral properties (Sukhikh et al., 2018).

Applications in Electrochemistry

4-Amino-2,1,3-benzothiadiazole has potential applications in electrochemistry, particularly in the field of copper plating. Its role as a leveler for copper superfilling in electroplating processes has been explored, offering insights into its electrochemical properties and potential industrial applications (Tsai et al., 2010).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,7-dichloro-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCZIZWPKHDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308216
Record name 4-amino-5,7-dichloro-2,1,3-benzothiadiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol

CAS RN

16407-86-6
Record name NSC202719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-5,7-dichloro-2,1,3-benzothiadiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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